molecular formula C24H21N3O3S B4908118 N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B4908118
M. Wt: 431.5 g/mol
InChI Key: TZLRSMHMKFIPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoxazole ring or the thiocarbamoyl group, resulting in the formation of amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as heating or the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, amines, thiols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
  • N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
  • N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Uniqueness

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of the thiocarbamoyl group, which enhances its biological activity and specificity compared to other benzoxazole derivatives .

Properties

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-3-15-8-13-21-19(14-15)26-23(30-21)16-9-11-17(12-10-16)25-24(31)27-22(28)18-6-4-5-7-20(18)29-2/h4-14H,3H2,1-2H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLRSMHMKFIPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.